molecular formula C13H15NO5 B8496291 2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid

2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid

Cat. No.: B8496291
M. Wt: 265.26 g/mol
InChI Key: AXPULGSIXJQPSD-UHFFFAOYSA-N
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Description

2-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features an oxetane ring, which is a four-membered cyclic ether, and a benzyloxycarbonyl-protected amino group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid typically involves the reaction of Nα-Cbz-aspartic acid with formaldehyde. This reaction forms the oxetane ring and introduces the benzyloxycarbonyl-protected amino group. The reaction conditions often include the use of pentafluorophenyl esters and high-temperature NMR experiments to ensure the correct structure of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzyloxycarbonyl group.

    Substitution: The oxetane ring and amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The benzyloxycarbonyl-protected amino group can be selectively deprotected under specific conditions, allowing the compound to participate in further reactions. The oxetane ring’s strain makes it reactive, facilitating ring-opening reactions that can lead to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in synthetic chemistry and a subject of ongoing research.

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

2-[3-(phenylmethoxycarbonylamino)oxetan-3-yl]acetic acid

InChI

InChI=1S/C13H15NO5/c15-11(16)6-13(8-18-9-13)14-12(17)19-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16)

InChI Key

AXPULGSIXJQPSD-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl methyl ether (2.5 L) and an aqueous solution of sodium carbonate (750 g in 2.2 L water, 7.07 mol) were stirred. Ethyl (3-aminooxetan-3-yl)acetate (Preparation 30, 875 g, 5.5 mol) was added to the reaction followed by further tert-butyl methyl ether (2.5 L). The reaction was cooled to 5° C. and benzyl chloroformate (1.21 Kg, 7.09 mol) added in a controlled manner such as to maintain the temperature below 20° C. A precipitate was observed so further water (5 L) and tert-butyl methyl ether (1.5 L) were added to solubilise the reaction mixture. The biphasic mixture was separated. The organic layer was basified with 2M aqueous solution of sodium hydroxide (3.5 L) and stirred vigorously for 18 hours. The aqueous layer was separated and the remaining organic layer washed with water (1.5 L). The aqueous layers were combined and cooled to 15° C. Isopropyl acetate (5 L) was added followed by controlled addition of a 6M aqueous solution of hydrogen chloride (1.2 L), maintaining the temperature below 17° C. The reaction was stirred for 30 minutes. Solid crystallised out in the reactor so was dissolved in a mixture of ethyl acetate and methanol (˜20 L). The solution was stirred at room temperature for 18 hours. The reaction was concentrated in vacuo to afford solid material. Ethyl acetate (5 L) was added and concentrated in vacuo. Further ethyl acetate (5 L) was added and the slurry heated to reflux to give an orange solution. The solution was cooled to 50° C. and heptane (2.5 L) added. A thick slurry was observed that was stirred at room temperature for 18 hours. The solid was filtered and dried on a sinter for 3 hours before drying in vacuo at 40° C. for 18 hours to afford the title compound as a white crystalline solid (1.07 Kg, 73% yield).
Quantity
875 g
Type
reactant
Reaction Step One
Quantity
1.21 kg
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
solvent
Reaction Step Three
Quantity
5 L
Type
solvent
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Five
Name
Quantity
5 L
Type
solvent
Reaction Step Six
Quantity
2.5 L
Type
solvent
Reaction Step Seven
Quantity
2.2 L
Type
reactant
Reaction Step Eight
Quantity
2.5 L
Type
solvent
Reaction Step Eight
Yield
73%

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